tert-butyl (2R)-2-carbamoylpiperazine-1-carboxylate
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Overview
Description
tert-Butyl (2R)-2-carbamoylpiperazine-1-carboxylate: is a chemical compound that features a tert-butyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
tert-Butylation: The synthesis of tert-butyl (2R)-2-carbamoylpiperazine-1-carboxylate typically begins with the tert-butylation of a suitable precursor. This can be achieved using tert-butyl chloride in the presence of a base such as sodium hydroxide.
Carbamoylation: The next step involves the introduction of the carbamoyl group. This can be done using carbamoyl chloride or a similar reagent under controlled conditions.
Cyclization: The final step involves the cyclization of the intermediate to form the piperazine ring. This can be achieved using a variety of cyclization agents and conditions, depending on the specific precursor used.
Industrial Production Methods: Industrial production of this compound often involves the use of flow microreactor systems. These systems allow for the efficient and sustainable synthesis of the compound by enabling precise control over reaction conditions and minimizing waste .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: tert-Butyl hydroperoxide, metal catalysts.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the carbamoyl group.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
Chemistry:
Protecting Group: The tert-butyl group is often used as a protecting group in organic synthesis to protect functional groups during multi-step reactions.
Catalysis: The compound can be used in catalytic processes, particularly in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition:
Medicine:
Industry:
Mechanism of Action
The mechanism of action of tert-butyl (2R)-2-carbamoylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved in its mechanism of action include enzyme inhibition and modulation of signaling pathways.
Comparison with Similar Compounds
tert-Butyl carbamate: Used in the synthesis of N-Boc-protected anilines.
tert-Butyl esters: Widely used in organic synthesis as protecting groups.
tert-Butyl alcohol: Commonly used as a solvent and reagent in organic synthesis.
Uniqueness: tert-Butyl (2R)-2-carbamoylpiperazine-1-carboxylate is unique due to its specific structure, which combines the tert-butyl group with a piperazine ring. This combination imparts unique chemical properties, such as increased stability and reactivity, making it valuable in various applications, particularly in medicinal chemistry and drug development.
Properties
Molecular Formula |
C10H19N3O3 |
---|---|
Molecular Weight |
229.28 g/mol |
IUPAC Name |
tert-butyl (2R)-2-carbamoylpiperazine-1-carboxylate |
InChI |
InChI=1S/C10H19N3O3/c1-10(2,3)16-9(15)13-5-4-12-6-7(13)8(11)14/h7,12H,4-6H2,1-3H3,(H2,11,14)/t7-/m1/s1 |
InChI Key |
UVEICGPURAVJRL-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCNC[C@@H]1C(=O)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C(=O)N |
Origin of Product |
United States |
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